molecular formula C136H216N36O41 B1591452 Peptide histidine isoleucine CAS No. 96849-38-6

Peptide histidine isoleucine

Cat. No. B1591452
CAS RN: 96849-38-6
M. Wt: 3011.4 g/mol
InChI Key: SGAKZYXFPNRMLP-RMYDINGBSA-N
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Description

Peptide histidine isoleucine (PHI) is an endogenous brain-gut peptide that activates VPAC2 receptors . It exhibits anorexigenic activity in vivo, decreasing feeding behavior in an oxytocin-mediated manner . PHI also decreases caspase 3 activity and increases glutamate transporter (GLT-1a) activity in vitro .


Synthesis Analysis

PHI, peptide histidine valine (PHV), and vasoactive intestinal polypeptide (VIP) are cosynthesized from the same precursor and share high levels of structural similarities with overlapping biological functions . The first PHI/PHV receptor was isolated and characterized in goldfish .


Molecular Structure Analysis

PHI, PHV, and VIP are cosynthesized from the same precursor and share high levels of structural similarities with overlapping biological functions . They are members of the pituitary adenylate cyclase-activating polypeptide (PACAP)/glucagon family .


Chemical Reactions Analysis

The solubility of 15 amino acids and 18 peptides, including PHI, was successfully modeled using the equation of state PC-SAFT that used recently determined melting properties of the amino acids and peptides as input data .


Physical And Chemical Properties Analysis

The solubilities of 20 proteinogenic amino acids and 21 peptides in aqueous 2-propanol solutions were gravimetrically determined . The anti-solvent 2-propanol caused a decrease in the solubilities of the amino acids and peptides upon increasing its mass fraction .

Scientific Research Applications

Biological Activities and Nanomedicine Applications

Histidine-rich peptides, including Peptide Histidine Isoleucine, have been employed in recombinant protein production as purification tags due to their affinity separation capabilities. Beyond their conventional use, these peptides exhibit significant biological activities, such as endosomolytic agents and roles in nanoparticle formation, crucial for drug delivery and nanomedical applications. Their ability to modulate the functionality of recombinant proteins highlights their potential in biotechnological performances and medical therapies (Ferrer-Miralles et al., 2011).

Enhanced DNA Transfection

Peptide modifications incorporating histidine residues have shown to significantly improve gene transfection efficiency. The incorporation of histidine and cysteine residues in the Tat peptide, for instance, promotes endosomal escape of DNA and protects DNA in the extracellular environment, leading to a substantial increase in gene transfection efficiency. This approach demonstrates the versatility of histidine-rich peptides in gene delivery applications (Lo & Wang, 2008).

Silica Synthesis and Biosilicification

Histidine plays a pivotal role in biosilica formation, where its presence in peptides like Peptide Histidine Isoleucine catalyzes silicic acid condensation. This process is crucial for understanding the mechanisms behind biological silicification, with implications for the development of new materials and technologies based on biosilica (Liang et al., 2009).

Peptide Self-Assembly

The ability of histidine-rich peptides to undergo reversible, pH-dependent self-assembly into helical fibers opens up new avenues for the design of biomaterials. By substituting isoleucine residues with histidine, peptides can self-assemble in response to pH changes, offering a mechanism to control the assembly and disassembly of peptide-based structures, which is essential for various applications in materials science (Zimenkov et al., 2006).

Activation Effects on Enzymes

Histidine-containing dipeptides, including Peptide Histidine Isoleucine, have been investigated for their activation effects on carbonic anhydrases, an enzyme important for various physiological processes. These peptides demonstrate the potential for therapeutic applications in managing enzyme deficiencies and enhancing cognitive functions (Vistoli et al., 2020).

Safety And Hazards

PHI is an intestinal secretagogue inducing a reversible net secretion of fluid and electrolytes in jejunum and ileum and less marked effects in the colon . PHI was found to have differential effects on stimulation and suppression of neuroblastoma cell proliferation .

Future Directions

The multifaceted nature of antimicrobial peptides, including PHI, has led to current synthetic chemistry approaches and future directions . The studies demonstrate potent regulatory actions of PACAP, PHI, and VIP on neuroblastoma cell proliferation which appear to be mediated by multiple subsets of receptors which differentially couple to MAP kinase and PKA signaling pathways .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C136H216N36O41/c1-18-72(14)109(111(141)189)171-128(206)92(51-70(10)11)161-132(210)100(63-175)166-121(199)87(41-43-105(183)184)155-122(200)89(48-67(4)5)160-125(203)93(53-77-32-36-80(178)37-33-77)162-118(196)84(30-23-25-45-138)153-117(195)83(29-22-24-44-137)152-112(190)74(16)150-130(208)98(61-173)167-124(202)91(50-69(8)9)159-120(198)86(40-42-102(140)180)151-103(181)59-146-115(193)88(47-66(2)3)157-123(201)90(49-68(6)7)158-119(197)85(31-26-46-145-136(142)143)154-131(209)99(62-174)168-126(204)94(54-78-34-38-81(179)39-35-78)163-127(205)97(57-107(187)188)164-133(211)101(64-176)169-135(213)110(75(17)177)172-129(207)95(52-76-27-20-19-21-28-76)165-134(212)108(71(12)13)170-104(182)60-147-116(194)96(56-106(185)186)156-113(191)73(15)149-114(192)82(139)55-79-58-144-65-148-79/h19-21,27-28,32-39,58,65-75,82-101,108-110,173-179H,18,22-26,29-31,40-57,59-64,137-139H2,1-17H3,(H2,140,180)(H2,141,189)(H,144,148)(H,146,193)(H,147,194)(H,149,192)(H,150,208)(H,151,181)(H,152,190)(H,153,195)(H,154,209)(H,155,200)(H,156,191)(H,157,201)(H,158,197)(H,159,198)(H,160,203)(H,161,210)(H,162,196)(H,163,205)(H,164,211)(H,165,212)(H,166,199)(H,167,202)(H,168,204)(H,169,213)(H,170,182)(H,171,206)(H,172,207)(H,183,184)(H,185,186)(H,187,188)(H4,142,143,145)/t72-,73-,74-,75+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAKZYXFPNRMLP-RMYDINGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C136H216N36O41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3011.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peptide histidine isoleucine

CAS RN

96849-38-6
Record name Peptide histidine isoleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096849386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
4,910
Citations
DLY Tse, RTK Pang, AOL Wong, SM Chan… - …, 2002 - academic.oup.com
… Peptide histidine isoleucine (PHI), peptide histidine valine (PHV), and vasoactive intestinal … VASOACTIVE INTESTINAL POLYPEPTIDE (VIP) and peptide histidine isoleucine (PHI) are …
Number of citations: 43 academic.oup.com
V Lelievre, N Pineau, J Du, CH Wen, T Nguyen… - Journal of Biological …, 1998 - ASBMB
… neuroblastoma cell lines is regulated in part by autocrine or paracrine actions of neuropeptides of the family that includes vasoactive intestinal peptide (VIP), peptide histidine isoleucine …
Number of citations: 85 www.jbc.org
SR Bloom, J Delamarter, E Kawashima… - The Lancet, 1983 - Elsevier
… Are peptide histidine isoleucine and vasoactive intestinal peptide co-synthesised in the same pro-… The presence of peptide histidineisoleucine (PHI) in human, dog, guinea-pig and rat …
Number of citations: 126 www.sciencedirect.com
PK Olszewski, MM Wirth, TJ Shaw… - American Journal …, 2003 - journals.physiology.org
… Peptide histidine isoleucine (PHI) and VIP are derived from the same precursor. While … peptide histidine isoleucine (PHI) belongs to the pituitary adenylate cyclase-activating polypeptide …
Number of citations: 20 journals.physiology.org
ND Christofides, Y Yiangou, PJ Piper, MA Ghatei… - …, 1984 - academic.oup.com
Peptide histidine isoleucine (PHI), a newly discovered neuropeptide, has been detected by RIA and immunocytochemistry in the upper respiratory tracts of the guinea pig, rat, and cat. …
Number of citations: 65 academic.oup.com
AA Anagnostides, ND Christofides, K Tatemoto… - Gut, 1984 - gut.bmj.com
… Peptide histidine isoleucine has recently been isolated as a heptacosapeptide fromporcine small intestine. This peptide (P) has an N-terminal histidine (H) and C-terminal isoleucine (I) …
Number of citations: 19 gut.bmj.com
Y Yiangou, ND Christofides, MA Blank, N Yanaihara… - Gastroenterology, 1985 - Elsevier
Regional specific antibodies and chromatography were used to analyze the distributions and molecular forms of peptide histidine isoleucine (PHI) and vasoactive intestinal peptide (VIP…
Number of citations: 55 www.sciencedirect.com
RS Kulick, Y Chaiseha, SW Kang, I Rozenboim… - General and …, 2005 - Elsevier
In mammals, prolactin (PRL) secretion is regulated by vasoactive intestinal peptide (VIP) and peptide histidine isoleucine (PHI). In birds, however, VIP is considered a PRL-releasing …
Number of citations: 34 www.sciencedirect.com
HE Albers, EG Stopa, RT Zoeller, JS Kauer… - Molecular Brain …, 1990 - Elsevier
… vasoactive intestinal peptide (VIP) and peptide histidine isoleucine (PHI). The purpose of the … for vasoactive intestinal peptide (VIP) and peptide histidine isoleucine (PHI) and contain the …
Number of citations: 133 www.sciencedirect.com
B Greenberg, K Rhoden, PJ Barnes - Journal of Vascular Research, 1987 - karger.com
… Therefore, we studied the effects of VIP and peptide histidine isoleucine (PHI), a structurally re lated peptide which often co-exists with VIP in nerve endings [10], on human and bovine …
Number of citations: 52 karger.com

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